3-(trifluoromethyl)benzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone
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Overview
Description
3-(Trifluoromethyl)benzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone is a complex organic compound characterized by the presence of a trifluoromethyl group, a benzenecarbaldehyde moiety, and a quinoxalinylhydrazone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(trifluoromethyl)benzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone typically involves multiple steps, starting with the preparation of the trifluoromethylbenzene derivative. This is followed by the introduction of the aldehyde group and subsequent formation of the hydrazone linkage with the quinoxalinyl moiety. Reaction conditions often require the use of strong bases or acids, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new materials and catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows for interactions with various biological targets.
Medicine: In the medical field, derivatives of this compound may be explored for their pharmacological properties. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: Industrially, this compound can be used in the development of agrochemicals, pharmaceuticals, and advanced materials. Its unique properties make it suitable for applications requiring high chemical resistance and stability.
Mechanism of Action
The mechanism by which 3-(trifluoromethyl)benzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate interaction. The trifluoromethyl group enhances binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: Specific enzymes that interact with the compound may be identified through biochemical assays.
Receptors: Binding studies can reveal the interaction with cellular receptors, leading to downstream signaling effects.
Comparison with Similar Compounds
3-(Trifluoromethyl)aniline: Similar in having a trifluoromethyl group but differs in the presence of an amine group.
Trifluoromethylbenzene derivatives: Various derivatives with different functional groups attached to the benzene ring.
Quinoxaline derivatives: Compounds containing the quinoxalinyl moiety but lacking the trifluoromethyl group.
Uniqueness: The uniqueness of 3-(trifluoromethyl)benzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone lies in its combination of trifluoromethyl, aldehyde, and quinoxalinylhydrazone groups, which confer distinct chemical and biological properties not found in simpler analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[2-[[3-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O/c17-16(18,19)11-5-3-4-10(8-11)9-20-23-14-15(24)22-13-7-2-1-6-12(13)21-14/h1-9H,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHVYSUQGDQTST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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